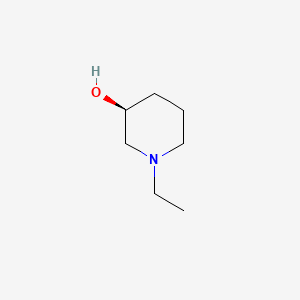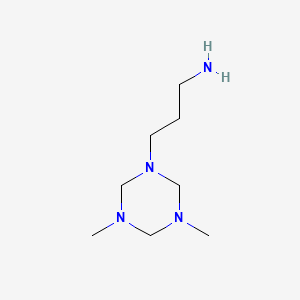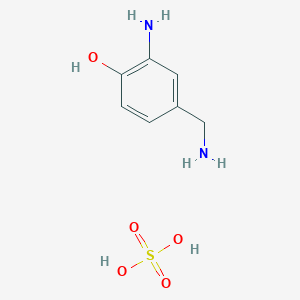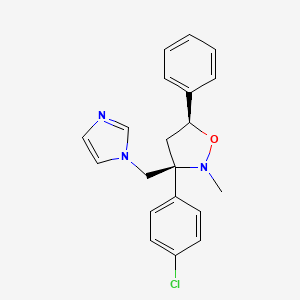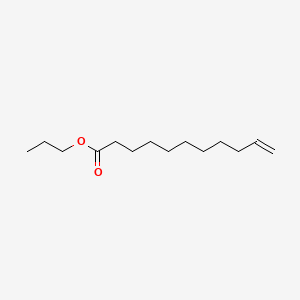
2-((3-Iodo-2-propynyl)oxy)benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Iod-2-propinyl)oxy)benzothiazol ist eine chemische Verbindung, die zur Familie der Benzothiazole gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Iodatoms aus, das an eine Propinylgruppe gebunden ist, die wiederum über ein Sauerstoffatom mit einem Benzothiazolring verbunden ist. Benzothiazole sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in verschiedenen Bereichen eingesetzt, darunter die pharmazeutische Chemie und industrielle Anwendungen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((3-Iod-2-propinyl)oxy)benzothiazol beinhaltet typischerweise die Reaktion von 2-Mercaptobenzothiazol mit Propargylalkohol in Gegenwart einer Iodquelle. Die Reaktion wird unter Rückflussbedingungen in einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) durchgeführt. Das Reaktionsgemisch wird mehrere Stunden lang auf eine Temperatur von etwa 100-120 °C erhitzt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von 2-((3-Iod-2-propinyl)oxy)benzothiazol folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Das Reaktionsgemisch wird typischerweise Reinigungsschritten wie Umkristallisation oder Chromatographie unterzogen, um Verunreinigungen zu entfernen und das Endprodukt in reiner Form zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Iodo-2-propynyl)oxy)benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with propargyl alcohol in the presence of an iodine source. The reaction is carried out under reflux conditions in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to remove any impurities and obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((3-Iod-2-propinyl)oxy)benzothiazol unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Iodatom in der Propinylgruppe kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Oxidationsreaktionen: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktionsreaktionen: Die Reduktion des Benzothiazolrings kann zur Bildung von Dihydrobenzothiazolderivaten führen.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole, und die Reaktionen werden typischerweise in polaren Lösungsmitteln wie DMF oder DMSO bei erhöhten Temperaturen durchgeführt.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden unter milden Bedingungen verwendet.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Bildung substituierter Benzothiazolderivate.
Oxidationsreaktionen: Bildung von Sulfoxiden oder Sulfonen.
Reduktionsreaktionen: Bildung von Dihydrobenzothiazolderivaten.
Wissenschaftliche Forschungsanwendungen
2-((3-Iod-2-propinyl)oxy)benzothiazol hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizinische Chemie: Es wird als Baustein für die Synthese verschiedener biologisch aktiver Verbindungen verwendet, darunter antimikrobielle und Antitumormittel.
Materialwissenschaften: Die Verbindung wird bei der Entwicklung neuartiger Materialien mit einzigartigen Eigenschaften wie leitfähigen Polymeren und organischen Halbleitern verwendet.
Biologische Studien: Es dient als Sonde zur Untersuchung biologischer Prozesse und Interaktionen auf molekularer Ebene.
Wirkmechanismus
Der Wirkmechanismus von 2-((3-Iod-2-propinyl)oxy)benzothiazol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so ihre katalytischen Funktionen blockiert. Zusätzlich kann es mit Zellrezeptoren interagieren, Signaltransduktionswege modulieren und zelluläre Prozesse beeinflussen .
Wirkmechanismus
The mechanism of action of 2-((3-Iodo-2-propynyl)oxy)benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-((3-Iod-2-propinyl)oxy)benzoxazol
- 2-((3-Iod-2-propinyl)oxy)benzimidazol
- 2-((3-Iod-2-propinyl)oxy)benzofuran
Einzigartigkeit
2-((3-Iod-2-propinyl)oxy)benzothiazol ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie dem Vorhandensein sowohl von Iod- als auch von Benzothiazolgruppen. Diese Kombination verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht. Im Vergleich zu seinen Analoga zeigt es eine verbesserte Reaktivität und Selektivität in bestimmten chemischen Reaktionen sowie eine verbesserte biologische Aktivität in medizinischen Anwendungen .
Eigenschaften
CAS-Nummer |
66558-72-3 |
|---|---|
Molekularformel |
C10H6INOS |
Molekulargewicht |
315.13 g/mol |
IUPAC-Name |
2-(3-iodoprop-2-ynoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C10H6INOS/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,7H2 |
InChI-Schlüssel |
PFNFDIBTANZWHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)OCC#CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





